![molecular formula C20H24N2O3 B4076426 N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide](/img/structure/B4076426.png)
N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide
Übersicht
Beschreibung
N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, commonly known as BPN14770, is a novel small molecule drug that has garnered significant interest in the scientific community due to its potential therapeutic applications. BPN14770 is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Wirkmechanismus
BPN14770 is a selective inhibitor of N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, an enzyme that plays a critical role in the regulation of cAMP signaling in the brain. By inhibiting this compound, BPN14770 increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathways. These pathways are involved in the regulation of synaptic plasticity, neuroprotection, and memory formation.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a variety of biochemical and physiological effects. In preclinical studies, BPN14770 has been shown to increase cAMP levels, activate PKA and CREB signaling pathways, and enhance synaptic plasticity. BPN14770 has also been shown to reduce amyloid-beta levels, improve cognitive function, and enhance social behavior in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPN14770 is its selectivity for N-[2-(butyrylamino)phenyl]-2-phenoxybutanamide, which reduces the risk of off-target effects. BPN14770 also has good oral bioavailability and penetrates the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical applications.
Zukünftige Richtungen
There are several future directions for the development and application of BPN14770. One potential direction is the use of BPN14770 as a therapeutic agent for Alzheimer's disease and other neurological disorders. Another direction is the use of BPN14770 as a tool for studying the role of cAMP signaling in the brain. Additionally, further research is needed to determine the long-term safety and efficacy of BPN14770 in clinical applications.
Wissenschaftliche Forschungsanwendungen
BPN14770 has shown potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, BPN14770 has been shown to improve cognitive function, reduce amyloid-beta levels, and enhance synaptic plasticity. BPN14770 has also been shown to improve social behavior in animal models of Fragile X syndrome and autism spectrum disorders.
Eigenschaften
IUPAC Name |
N-[2-(butanoylamino)phenyl]-2-phenoxybutanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-10-19(23)21-16-13-8-9-14-17(16)22-20(24)18(4-2)25-15-11-6-5-7-12-15/h5-9,11-14,18H,3-4,10H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQMULIYMKSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(CC)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.